L-Methionine methyl ester hydrochloride
Overview
Description
Methionine methyl ester hydrochloride is a chemical compound with the molecular formula CH3SCH2CH2CH(NH2)COOCH3 · HCl. It is a derivative of the amino acid methionine, where the carboxyl group is esterified with methanol, and it is present as a hydrochloride salt. This compound is commonly used in peptide synthesis and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionine methyl ester hydrochloride can be synthesized by reacting methionine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of methionine with methanol, facilitated by the acidic environment provided by hydrochloric acid. The reaction is carried out at room temperature and yields the esterified product as a hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of methionine methyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors where methionine and methanol are combined with hydrochloric acid under controlled conditions. The reaction mixture is then purified to isolate the desired product, which is subsequently dried and packaged for use .
Chemical Reactions Analysis
Types of Reactions
Methionine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions to oxidize the sulfur atom.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group.
Substitution: Various nucleophiles, such as amines or thiols, can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: Methionine sulfoxide methyl ester hydrochloride and methionine sulfone methyl ester hydrochloride.
Reduction: Methionine methyl alcohol hydrochloride.
Substitution: Substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Methionine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It serves as a precursor for the synthesis of various biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a research tool to study methionine metabolism.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
Methionine methyl ester hydrochloride exerts its effects primarily through its role as a methionine derivative. In biological systems, it can be hydrolyzed to release methionine, which is an essential amino acid involved in protein synthesis, methylation reactions, and the synthesis of other important biomolecules. The compound can also participate in various chemical reactions due to its functional groups, contributing to its versatility in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Glycine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- L-Serine methyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Tyrosine methyl ester hydrochloride
Uniqueness
Methionine methyl ester hydrochloride is unique due to the presence of the sulfur atom in its side chain, which imparts distinct chemical properties compared to other amino acid methyl esters. This sulfur atom allows for specific oxidation and reduction reactions that are not possible with other amino acid derivatives. Additionally, methionine’s role as a precursor for various biologically important molecules further distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-18-1 | |
Record name | L-Methionine, methyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of L-Methionine methyl ester hydrochloride?
A1: this compound has the molecular formula C6H14ClNO2S and a molecular weight of 199.71 g/mol. While the provided abstracts do not delve into specific spectroscopic data, they confirm its structure through synthesis methods and subsequent reactions. For example, [] outlines the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester starting from this compound, implicitly confirming its structure.
Q2: How stable is this compound under various conditions?
A2: While the provided abstracts don't directly address stability under various conditions, one study investigated its use as a corrosion inhibitor. [] found that this compound effectively inhibited iron corrosion in molar hydrochloric acid (HCl), with inhibition efficiency increasing with temperature up to 50°C. This suggests stability in acidic environments and at moderately elevated temperatures.
Q3: Are there any studies on the catalytic properties and applications of this compound?
A3: The provided abstracts don't focus on the catalytic properties of this compound. Instead, they highlight its use as a starting material or intermediate in chemical synthesis. For instance, [] describes a novel method to synthesize this compound with high yields (95.4%–97.5%) using thionyl chloride in methanol, demonstrating its value in synthesizing other important compounds.
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